molecular formula C18H22N6OS2 B2359254 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941942-05-8

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2359254
CAS No.: 941942-05-8
M. Wt: 402.54
InChI Key: WWGCRJCGBGCMNQ-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a potent and selective ATP-competitive inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases implicated in cellular proliferation, survival, and migration. This compound is characterized by its high affinity for Src kinase, demonstrating potent inhibitory activity as evidenced in biochemical assays. Its primary research value lies in the investigation of oncogenic signaling pathways, particularly in cancers where SFKs are dysregulated, such as breast, colon, and pancreatic cancers. Researchers utilize this inhibitor to elucidate the role of SFK-mediated signaling in tumor growth, angiogenesis, and metastasis. By selectively targeting SFKs, this compound serves as a critical pharmacological tool for validating Src as a therapeutic target and for exploring combination therapies with other targeted agents in preclinical models. Studies have shown that pyrazolo[3,4-d]pyrimidine-based scaffolds, like this one, are effective in modulating kinase activity and suppressing cancer cell progression. Its mechanism involves binding to the ATP-binding pocket of Src, thereby preventing phosphorylation of downstream substrates and disrupting key survival and motility signals. This makes it an indispensable compound for fundamental cancer biology research and for the development of novel anti-metastatic strategies.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS2/c1-26-18-21-15(23-8-3-2-4-9-23)13-12-20-24(16(13)22-18)10-7-19-17(25)14-6-5-11-27-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGCRJCGBGCMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine core is constructed via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with electrophilic reagents. A validated approach involves reacting 5-amino-1H-pyrazole-4-carbonitrile with carbon disulfide in the presence of potassium hydroxide to form the 6-thioxo intermediate, followed by methylation with methyl iodide to introduce the 6-methylthio group. Alternatively, direct cyclization with acetylacetone in glacial acetic acid under reflux yields the pyrazolo[1,5-a]pyrimidine scaffold, which can be adapted for pyrazolo[3,4-d]pyrimidine by modifying substitution patterns.

Key reaction conditions :

  • Solvent : Glacial acetic acid or ethanol
  • Temperature : Reflux (100–120°C)
  • Time : 1–3 hours
  • Yield : 80–90%

Introduction of the Piperidin-1-yl Group at Position 4

Substitution at position 4 of the pyrazolo[3,4-d]pyrimidine core is achieved via nucleophilic aromatic substitution (SNAr). The 4-chloro intermediate, synthesized by treating the pyrimidine core with phosphorus oxychloride (POCl₃) and dimethylaniline, reacts with piperidine in anhydrous toluene under reflux. Excess piperidine (2–3 equivalents) ensures complete displacement of the chloride, while catalytic potassium iodide enhances reactivity.

Optimization insights :

  • Base : Triethylamine (to neutralize HCl byproducts)
  • Temperature : 110°C (reflux)
  • Time : 6–8 hours
  • Yield : 70–85%

Alkylation at Position 1 to Introduce the Ethylamine Side Chain

The nitrogen at position 1 is alkylated with 2-chloroethylamine hydrochloride using a base to deprotonate the pyrazole ring. Sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C facilitates the SN2 reaction, yielding 1-(2-aminoethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. Alternative methods employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for milder alkylation.

Critical parameters :

  • Alkylating agent : 2-Chloroethylamine hydrochloride (1.2 equivalents)
  • Solvent : DMF or tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Yield : 65–75%

Amide Coupling with Thiophene-2-Carboxylic Acid

The final step involves coupling the ethylamine side chain with thiophene-2-carboxylic acid. Activation of the carboxylic acid as an acid chloride (using thionyl chloride) followed by reaction with the amine in dichloromethane (DCM) provides the target compound. Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF enable direct amide bond formation under ambient conditions.

Comparative analysis of methods :

Method Reagents Solvent Temperature Yield
Acid chloride activation SOCl₂, Et₃N DCM 0°C → rt 80–85%
EDC/HOBt EDC, HOBt, DIPEA DMF rt 75–80%

Characterization and Analytical Validation

Spectroscopic data :

  • 1H NMR (DMSO-d₆): δ 1.45–1.60 (m, 6H, piperidine), 2.50 (s, 3H, SCH₃), 3.45–3.55 (m, 4H, piperidine), 4.20 (t, 2H, NCH₂), 7.10–7.90 (m, 4H, thiophene and pyrimidine).
  • IR (KBr): 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C=S).
  • MS (ESI+) : m/z 457.2 [M+H]+.

Purity assessment :

  • HPLC (C18 column, acetonitrile/water gradient): >98% purity.

Challenges and Mitigation Strategies

  • Low yields in alkylation : Competing side reactions at N2 of the pyrazole ring are minimized by using bulky bases (e.g., NaH) and controlled temperatures.
  • Piperidine substitution inefficiency : Microwave-assisted synthesis (150°C, 30 min) enhances reaction rates and yields.
  • Amide hydrolysis : Avoid aqueous workup; use anhydrous conditions during coupling.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylthio group may undergo oxidation to form sulfoxides or sulfones under suitable conditions.

  • Reduction: : Selective reduction can modify certain functional groups without disrupting the integrity of the multi-ring system.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the piperidin-1-yl or thiophene-2-carboxamide moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF).

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

  • Oxidized Derivatives: : Sulfoxides and sulfones from the oxidation of the methylthio group.

  • Reduced Intermediates: : Various hydride-reduced analogs.

  • Substitution Products: : Diversely substituted piperidine and thiophene derivatives.

Scientific Research Applications

Structural Features Comparison

Compound NameStructural FeaturesBiological Activity
5-Amino-1H-pyrazolePyrazole coreAntitumor activity
Thieno[3,2-d]pyrimidineThiophene and pyrimidine ringsAntimicrobial properties
4-Amino-piperidine derivativesPiperidine ringCNS activity

The combination of these motifs may synergistically enhance the pharmacological profile of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide compared to simpler analogs.

Anticancer Activity

Research has shown that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies have indicated that modifications to the pyrazolo and thiophene rings can enhance their efficacy against various cancer cell lines. The potential for this compound to inhibit tumor growth warrants further investigation through in vitro and in vivo studies.

Central Nervous System Disorders

The piperidine component is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been explored for their potential in treating central nervous system disorders such as anxiety, depression, and cognitive decline. The interaction of this compound with neurotransmitter receptors could be a valuable area of research.

Antimicrobial Properties

Given the structural similarities to other known antimicrobial agents, the compound may exhibit antibacterial or antifungal activities. Preliminary studies on related compounds have shown promising results in inhibiting microbial growth, suggesting that this compound could be evaluated for its antimicrobial efficacy.

Synthesis and Biological Evaluation

A study focusing on the synthesis of derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold demonstrated that specific substitutions could significantly affect biological activity. For example, derivatives synthesized with varying substituents showed differing levels of antimicrobial activity against standard bacterial strains .

In another case study evaluating thienopyrimidines, compounds were synthesized and tested for their cytotoxic effects on tumor cell lines using MTT assays. Results indicated that structural variations led to significant differences in anti-proliferative activity .

Interaction Studies

Interaction studies involving this compound could focus on its binding affinity to specific biological targets. Such studies are crucial for determining its therapeutic potential and safety profile. The characterization of these interactions would involve techniques such as surface plasmon resonance or molecular docking simulations.

Mechanism of Action

The mechanism by which this compound exerts its effects is dependent on its interaction with specific molecular targets. These may include:

  • Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate interaction and activity.

  • Receptor Modulation: : Interacting with cellular receptors, influencing signal transduction pathways.

  • Pathways Involved: : Modulation of signaling cascades such as kinase pathways, which are critical in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

Ethylthio vs. Methylthio ()

The compound N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide differs only in the 6-position substituent (ethylthio vs. methylthio). Key implications:

  • Metabolic Stability : Larger alkyl groups like ethylthio may slow oxidative metabolism compared to methylthio, extending half-life .
5-Methylthiophen-2-yl ()

Example 62 in describes 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, which replaces the 6-methylthio with a 5-methylthiophen-2-yl group.

  • Steric Effects : The bulkier thiophene ring may hinder binding to flat enzyme active sites (e.g., ATP pockets in kinases).

Core and Side-Chain Modifications

Chromen-4-one and Fluorine Substituents ()

The compound in Example 62 incorporates a chromen-4-one moiety and fluorine atoms:

  • Chromen-4-one : A fused benzopyran ring system that increases rigidity, possibly stabilizing interactions with hydrophobic pockets.
  • Fluorine Substituents : Electron-withdrawing fluorine atoms at the 5- and 3-positions enhance metabolic stability and binding affinity via halogen bonds (e.g., with kinase hinge regions) .
Piperidin-1-yl vs. Amino Groups

The target compound’s piperidin-1-yl group contrasts with the amino group in Example 62:

  • Basicity : Piperidine (pKa ~11) is less basic than a primary amine (pKa ~9–10), affecting ionization and solubility at physiological pH.

Research Implications

  • Structure-Activity Relationships (SAR) : The 6-position’s alkyl/aryl groups and piperidine substitution are critical for modulating potency and pharmacokinetics.
  • Synthetic Feasibility : Suzuki-Miyaura coupling (as in ) is a viable route for introducing thiophene or aryl groups .

Biological Activity

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a multi-heterocyclic structure. Its design integrates a pyrazolo[3,4-d]pyrimidine core, a thiophene moiety, and a piperidine ring, which collectively enhance its potential biological activity. This article reviews the compound's biological activities, synthesis methods, and relevant research findings.

Structure and Properties

The molecular formula of the compound is C18H22N6OS, with a molecular weight of 402.54 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC18H22N6OS
Molecular Weight402.54 g/mol
Structural FeaturesPyrazolo[3,4-d]pyrimidine core, thiophene moiety, piperidine ring

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Pyrazolo derivatives are known for their anticancer properties due to their ability to inhibit specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways .
  • Antimicrobial Properties : Compounds incorporating thiophene rings have demonstrated antibacterial and antifungal activities .

Synthesis Pathways

The synthesis of the compound involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Scaffold : This can be achieved through condensation reactions involving hydrazines and carbonyl compounds.
  • Introduction of the Piperidine Ring : Nucleophilic substitution reactions are typically employed for this step.
  • Thiol Addition : Methylthio groups can be introduced via methylation reactions using agents like methyl iodide.
  • Final Amide Formation : Coupling thiophene-2-carboxylic acid with the amine derived from previous steps yields the final product.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of pyrazolo derivatives:

  • A study demonstrated that pyrazole compounds exhibited significant anticancer activity against various cell lines, showing IC50 values in the nanomolar range .
  • Another investigation into heterocyclic compounds revealed that modifications on the pyrazole ring can enhance pharmacological profiles compared to simpler analogs .

Comparative Analysis

To understand its uniqueness, we compare this compound with other related compounds:

Compound Name Structural Features Biological Activity
5-Amino-1H-pyrazolePyrazole coreAntitumor activity
Thieno[3,2-d]pyrimidineThiophene and pyrimidine ringsAntimicrobial properties
4-Amino-piperidinePiperidine ringCNS activity

Q & A

Q. How can synergistic effects with existing therapies be systematically evaluated?

  • Combinatorial Screening : Use Chou-Talalay assays to calculate combination indices (CI <1 indicates synergy) with cisplatin or paclitaxel .
  • Pathway Analysis : RNA-seq to identify upregulated apoptosis markers (e.g., Bax, caspase-3) in combination-treated cells .

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